1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
This compound is a benzothiazole-piperazine hybrid featuring a 4,7-dimethoxy-substituted benzo[d]thiazole core linked to a piperazine ring and a 4-(methylsulfonyl)phenyl ethanone moiety. The benzothiazole scaffold is recognized for its pharmacological versatility, including anticancer and antimicrobial activities, while the piperazine linker enhances solubility and bioavailability.
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-17-8-9-18(30-2)21-20(17)23-22(31-21)25-12-10-24(11-13-25)19(26)14-15-4-6-16(7-5-15)32(3,27)28/h4-9H,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKRASWDAXDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 484.6 g/mol. Its structure includes a piperazine moiety, a benzo[d]thiazole unit, and a methylsulfonyl phenyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features. For instance, derivatives containing benzo[d]thiazole and piperazine have shown significant antiproliferative activities against various cancer cell lines.
In a comparative study, compounds structurally related to our target compound exhibited IC50 values indicating their effectiveness against cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The following table summarizes the IC50 values of selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 18.53 |
| Compound B | HeLa | 4.07 |
| Compound C | SGC-7901 | 2.96 |
These findings suggest that the compound's structure may enhance its interaction with biological targets involved in cell proliferation and apoptosis.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, which are crucial in tumor growth and angiogenesis .
- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. Increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins have been observed in treated cells .
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of a related compound against three cancer cell lines, demonstrating that it was significantly more potent than standard chemotherapeutic agents like 5-FU (Fluorouracil) and MTX (Methotrexate). The selectivity index indicated that normal cells showed greater tolerance compared to tumor cells, highlighting the potential for reduced side effects in clinical applications .
In Vivo Studies
In vivo studies are needed to further assess the biological activity and therapeutic efficacy of this compound. Animal models could provide insights into pharmacokinetics, biodistribution, and potential toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Piperazine-Triazole Hybrids ()
Four benzothiazole-piperazine hybrids with triazole or thiadiazole substituents were synthesized and evaluated for anticancer activity:
Key Findings :
- The target compound’s 4,7-dimethoxybenzothiazole may enhance DNA intercalation compared to non-methoxy analogs like 5j or 5k, as electron-donating groups (e.g., methoxy) improve planar aromatic interactions .
- The methylsulfonyl group in the target compound could confer higher metabolic stability than the triazole-thioether groups in 5i–5k, which are prone to oxidation .
Arylpiperazine-Ethanone Derivatives ()
Two antipsychotic arylpiperazine derivatives were studied:
Key Findings :
- The methylsulfonyl group in the target compound may exhibit stronger σ-receptor binding than methoxy or chloro substituents due to its electron-withdrawing nature, though this requires experimental validation .
- Derivatives with halogen substituents (e.g., 2,3-dichlorophenyl) showed higher logBB values (brain-blood partition coefficients), suggesting the target compound’s sulfonyl group might reduce CNS penetration compared to halogenated analogs .
Sulfonylpiperazine Antiproliferative Agents ()
Compound 7n (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone) was synthesized with:
- Melting Point: 161–163°C (vs.
Comparison :
- The nitrophenyl-tetrazole moiety in 7n may confer stronger DNA damage via radical generation compared to the target compound’s methylsulfonyl group, which is less redox-active .
Piperazine-AZO Dye Complexes ()
The ligand APEHQ (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone) and its metal complexes demonstrated antifungal activity.
Key Differences :
- The target compound’s methylsulfonyl group likely reduces metal-chelating capacity compared to APEHQ’s azo-quinoline system, which forms stable complexes with transition metals .
- Antifungal activity in APEHQ complexes suggests that the target compound’s benzothiazole core could be repurposed for antimicrobial applications if modified with chelating groups .
Physicochemical and Pharmacokinetic Trends
Preparation Methods
Cyclocondensation of 3,6-Dimethoxy-2-aminothiophenol
The benzo[d]thiazole core is synthesized via Hantzsch thiazole synthesis:
Reaction Conditions
- 3,6-Dimethoxy-2-aminothiophenol (1.0 eq)
- Chloroacetaldehyde (1.2 eq) in ethanol
- Reflux at 80°C for 12 hours
Mechanism
- Nucleophilic attack of thiolate on aldehyde
- Cyclodehydration to form thiazoline intermediate
- Aromatization via oxidation
Piperazine Functionalization
N-Alkylation of Piperazine
The benzo[d]thiazole-piperazine linkage is established through nucleophilic aromatic substitution:
Reagents
- 4,7-Dimethoxybenzo[d]thiazole-2-carbonitrile (1.0 eq)
- Piperazine (3.0 eq) in DMF
- K₂CO₃ (2.5 eq) at 120°C for 24 hours
Key Observations
Installation of 4-(Methylsulfonyl)phenylethanone
Friedel-Crafts Acylation Route
A two-step sequence introduces the sulfonyl group:
Step 1: Thioether Formation
- 4-Bromophenyl methyl sulfide (1.0 eq)
- Ethanoyl chloride (1.5 eq) in AlCl₃ (3.0 eq)/CH₂Cl₂
- 0°C → RT, 6 hours
Step 2: Oxidation to Sulfone
- mCPBA (2.2 eq) in CH₂Cl₂
- 0°C → RT, 12 hours
Cross-Coupling Alternative
Palladium-catalyzed coupling improves regioselectivity:
| Parameter | Value |
|---|---|
| Catalyst | Pd(acac)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | K₃PO₄ (3.0 eq) |
| Solvent | 1-Methyl-2-pyrrolidone (NMP) |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 91% |
Advantages:
Final Coupling: Condensation Reaction
The piperazine intermediate and 4-(methylsulfonyl)phenylethanone are joined via nucleophilic acyl substitution:
Optimized Conditions
- Piperazine-benzo[d]thiazole (1.0 eq)
- 4-(Methylsulfonyl)phenylethanone (1.2 eq)
- DIPEA (3.0 eq) in THF
- Microwave irradiation, 150°C, 30 minutes
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional Heating | 63 | 92.4 |
| Microwave-Assisted | 89 | 98.1 |
Microwave irradiation reduces reaction time from 24 hours to 30 minutes while improving yield.
Advanced Purification Techniques
Chromatographic Methods
- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)
- Reverse Phase C18 : MeOH/H₂O (0.1% TFA) 60:40 isocratic
Crystallization Optimization
Scalability and Process Chemistry Considerations
Pilot-Scale Data (10 kg Batch)
| Parameter | Value |
|---|---|
| Total Cycle Time | 72 hours |
| Overall Yield | 41% |
| API Concentration | 83 g/L |
| E-Factor | 32 |
Key Challenges:
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Metrics
| Route | Steps | Overall Yield (%) | PMI* | Cost Index |
|---|---|---|---|---|
| Linear Synthesis | 6 | 28 | 58 | 1.00 |
| Convergent Approach | 4 | 41 | 37 | 0.82 |
| Flow Chemistry | 3 | 53 | 29 | 0.67 |
*PMI: Process Mass Intensity (kg waste/kg product)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
